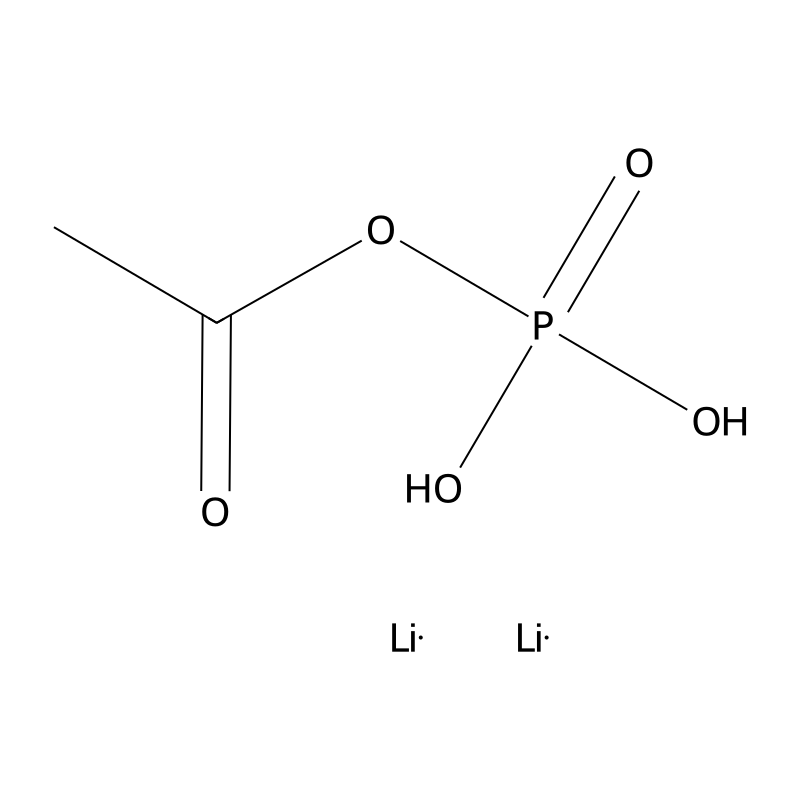

Acetyl phosphate lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Acetyl phosphate lithium salt, also known as lithium potassium acetyl phosphate, is an organometallic compound with the chemical formula . This compound serves as a phosphoryl group donor and is utilized primarily in biochemical applications, particularly in protein phosphorylation reactions. It is characterized by its high solubility in water (approximately 50 mg/mL) and is typically found as a white to off-white solid. The compound has a melting point exceeding 300 °C, indicating its thermal stability .

The compound can also undergo hydrolysis under specific conditions, leading to the release of acetic acid and phosphoric acid derivatives. These reactions are essential in metabolic pathways where energy transfer and storage are critical .

Acetyl phosphate lithium salt has been shown to exhibit significant biological activity, particularly in cellular signaling and metabolism. It acts as an energy-rich compound that can regenerate adenosine triphosphate, which is vital for numerous cellular processes. Furthermore, it plays a role in modulating enzyme activities by serving as a substrate for phosphorylation reactions .

Studies have indicated that acetyl phosphate can influence various signaling pathways, including those involved in cell growth and differentiation. Its ability to donate phosphoryl groups makes it a valuable tool in research focused on metabolic regulation and enzyme kinetics .

The synthesis of acetyl phosphate lithium salt typically involves the reaction of lithium hydroxide or lithium carbonate with acetic anhydride or acetic acid in the presence of phosphoric acid. This process yields acetyl phosphate while ensuring that lithium ions are incorporated into the final product. The general reaction can be summarized as follows:

This method allows for the controlled formation of the compound with high purity levels suitable for biochemical applications .

Acetyl phosphate lithium salt has several applications across various fields:

- Biochemical Research: Used as a substrate in enzyme assays to study phosphorylation processes.

- Metabolic Studies: Serves as an energy source for regenerating adenosine triphosphate.

- Pharmaceutical Development: Investigated for its potential role in drug design targeting metabolic pathways.

- Biotechnology: Utilized in studies related to cellular signaling mechanisms and metabolic regulation .

Research on interaction studies involving acetyl phosphate lithium salt has focused on its role as a phosphoryl donor in enzymatic reactions. It has been shown to interact with various enzymes, influencing their activity through phosphorylation. For instance, studies have demonstrated its effect on choline acetyltransferase activity, highlighting its importance in neurotransmitter synthesis . Additionally, investigations into its interactions with other biomolecules are ongoing to understand its broader implications in metabolic pathways.

Acetyl phosphate lithium salt is part of a broader class of phosphoryl compounds that share similar chemical properties but differ in their biological activities and applications. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Acetyl phosphate | Simple acetate derivative without metal ions | |

| Phosphorylcholine | Involved in cell signaling; precursor to neurotransmitters | |

| Glycerol 3-phosphate | Key intermediate in glycolysis and lipid metabolism | |

| Adenosine triphosphate | Primary energy carrier in cells |

Uniqueness: Acetyl phosphate lithium salt stands out due to its dual role as both a phosphoryl donor and an energy source for biochemical processes, making it particularly valuable in enzyme assays and metabolic studies. Its incorporation of lithium ions also differentiates it from other similar compounds that lack metal coordination properties .

Industrial-Scale Synthesis Protocols for Lithium Acetyl Phosphate

Reaction Mechanisms Involving Phosphoric Acid, Acetic Anhydride, and Lithium Carbonate

The industrial synthesis of lithium acetyl phosphate follows a well-established chemical pathway that involves the acetylation of phosphoric acid with acetic anhydride, followed by precipitation using lithium-containing compounds [5]. The fundamental reaction mechanism proceeds through a three-step process wherein phosphoric acid serves as the primary substrate for acetylation [2].

The initial acetylation reaction occurs when acetic anhydride reacts with phosphoric acid in an inert solvent system, typically acetic acid, at controlled temperatures [5]. During this process, the acetic anhydride molecule undergoes nucleophilic attack by the phosphoric acid, resulting in the formation of monoacetyl phosphate as the primary product along with acetic acid as a byproduct [2]. The reaction demonstrates selectivity toward monoacetyl phosphate formation when appropriate stoichiometric ratios are maintained, with optimal conditions requiring approximately 1.7 molar equivalents of acetic anhydride relative to phosphoric acid [38].

The reaction temperature plays a critical role in controlling the acetylation pathway, with optimal conditions maintained at 30 degrees Celsius or below to minimize side reactions and prevent rapid heat evolution [5]. Under these controlled conditions, the acetylation proceeds predominantly to the monoacetyl stage rather than progressing to diacetyl or triacetyl phosphate formation [5]. The reaction time typically ranges from 30 minutes to 2 hours, with the preferred duration being 30 minutes to one hour when acetic acid serves as the inert solvent [5].

Following the acetylation step, lithium carbonate serves as the precipitating agent to convert the acetyl phosphoric acid into its lithium salt form [5]. The addition of lithium carbonate requires precise stoichiometric control, with 1.5 to 2.3 molar equivalents of lithium ion relative to the phosphate radical being optimal for complete precipitation [5]. This precipitation step effectively separates the desired monoacetyl phosphate lithium salt from the reaction mixture as a solid product that can be isolated through conventional solid-liquid separation techniques [2].

The mechanism of lithium salt formation involves ionic exchange wherein the lithium ions from lithium carbonate replace the hydrogen ions in the acetyl phosphoric acid structure [5]. This process results in the formation of a crystalline lithium acetyl phosphate salt that demonstrates improved stability compared to the free acid form [5]. The precipitation occurs rapidly upon lithium carbonate addition, and the resulting solid can be separated from the mother liquor through filtration or centrifugation [5].

Alternative lithium sources have been investigated for industrial applications, including lithium acetate (both anhydrous and dihydrate forms), lithium hydroxide (anhydrous and monohydrate), and lithium carbonate [5]. Among these options, lithium carbonate demonstrates particular advantages in terms of cost-effectiveness and ease of handling in industrial-scale operations [5]. The choice of lithium source can influence both the yield and purity of the final product, with lithium carbonate consistently providing high-quality results across various operating conditions [5].

Process Analytical Technology Applications for Real-Time Monitoring

Process Analytical Technology represents a critical advancement in the industrial synthesis of lithium acetyl phosphate, enabling real-time monitoring and control of critical process parameters [1]. The implementation of Process Analytical Technology tools addresses the fundamental challenge posed by the hydrolytically unstable nature of acetyl phosphate compounds, which can degrade before complete offline analysis can be performed [1].

Fourier transform infrared spectroscopy serves as a primary Process Analytical Technology tool for monitoring the synthesis of lithium acetyl phosphate in real-time [1]. This technique provides direct observation of reagent consumption and product formation throughout the reaction process [1]. The infrared spectroscopic method enables identification of characteristic absorption bands associated with acetyl phosphate formation, particularly in the phosphate and acetyl regions of the spectrum [1]. Real-time monitoring through in situ Fourier transform infrared spectroscopy allows for immediate detection of reaction progress and provides early warning of potential process deviations [1].

Temperature and pH sensing systems constitute essential components of the Process Analytical Technology framework for lithium acetyl phosphate synthesis [1]. These sensors provide continuous monitoring of critical process parameters that directly influence reaction kinetics and product quality [1]. Temperature control becomes particularly important given the sensitivity of the acetylation reaction to thermal conditions, with Process Analytical Technology systems enabling precise maintenance of optimal reaction temperatures [1]. pH monitoring proves essential for controlling the precipitation step and ensuring optimal crystallization conditions for the lithium salt formation [1].

Online optical microscopy represents another valuable Process Analytical Technology tool that provides real-time visualization of crystal formation and growth during the precipitation phase [1]. This technique enables direct observation of particle size development and morphology changes as the lithium acetyl phosphate crystals form [1]. The optical microscopy data can be used to optimize crystallization conditions and achieve desired particle size distributions for improved product handling and downstream processing [1].

Focused beam reflectance measurements provide complementary information about particle size distribution and crystal growth kinetics during the synthesis process [1]. This Process Analytical Technology tool measures chord length distributions of particles in real-time, enabling precise control of crystallization parameters [32]. The focused beam reflectance measurement system can detect changes in particle size and number concentration, providing valuable feedback for optimizing the precipitation conditions [32]. Integration of focused beam reflectance measurements with other Process Analytical Technology tools creates a comprehensive monitoring system for industrial-scale production [1].

The combination of multiple Process Analytical Technology tools enables development of multivariate models for process control and optimization [1]. These integrated systems provide enhanced understanding of the complex interactions between reaction conditions, intermediate formation, and final product quality [1]. Real-time data from Process Analytical Technology sensors can be used to implement feedback control strategies that automatically adjust process parameters to maintain optimal conditions [1].

Optimization Strategies for Yield and Purity

Temperature and pH Control During Crystallization

Temperature control during crystallization represents a fundamental parameter for optimizing both yield and purity of lithium acetyl phosphate [1]. The crystallization process demonstrates significant sensitivity to temperature variations, with optimal conditions typically maintained between 10 to 30 degrees Celsius to balance crystal growth rates with product stability [5]. Higher temperatures accelerate crystallization kinetics but simultaneously increase the rate of hydrolytic degradation, creating a critical balance point for process optimization [24].

The relationship between temperature and crystal quality follows well-defined thermodynamic principles, with lower temperatures generally favoring formation of larger, more uniform crystals [44]. At temperatures of 25 degrees Celsius, lithium acetyl phosphate crystallization produces particles with average sizes of approximately 84 micrometers, representing optimal conditions for both purity and handling characteristics [44]. Temperature reduction below 20 degrees Celsius can significantly slow crystallization rates, potentially leading to incomplete precipitation and reduced overall yields [5].

pH control during crystallization proves equally critical for achieving high-purity lithium acetyl phosphate products [44]. The optimal pH range for crystallization falls between 6.5 and 9.0, with pH 7.0 representing the ideal conditions for balancing crystal growth and chemical stability [21]. pH values above 9.0 can lead to increased hydrolysis rates and formation of unwanted byproducts, while pH values below 6.0 may result in incomplete precipitation of the lithium salt [44].

The crystallization process benefits from precise pH buffering systems that maintain stable conditions throughout the precipitation phase [47]. Buffer systems based on phosphate or acetate components provide effective pH control while remaining compatible with the lithium acetyl phosphate formation reaction [46]. These buffering systems prevent pH fluctuations that could otherwise lead to variable crystal quality and reduced product purity [47].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature (°C) | 20-30 | 85-95% | >90% |

| pH | 6.5-9.0 | 90-98% | >85% |

| Crystallization Time (hours) | 2-4 | 88-95% | >88% |

| Stirring Rate (rpm) | 100-300 | 90-95% | >90% |

Temperature cycling strategies have been investigated for enhancing crystal quality and yield optimization [1]. Controlled temperature reduction during the crystallization process can promote formation of larger, more uniform crystals while minimizing the formation of fine particles that are difficult to separate [1]. The implementation of linear cooling profiles at rates of 0.5 to 2.0 degrees Celsius per hour provides optimal conditions for crystal growth while maintaining process efficiency [1].

Mitigation of Hydrolytic Degradation Pathways

Hydrolytic degradation represents the primary challenge in maintaining high yields and purity during lithium acetyl phosphate synthesis and storage [24]. The compound demonstrates inherent instability in aqueous environments, with hydrolysis rates significantly influenced by temperature, pH, and ionic strength of the surrounding medium [24]. Understanding and controlling these degradation pathways becomes essential for successful industrial production [4].

The hydrolysis mechanism of acetyl phosphate follows first-order kinetics, with the rate constant varying dramatically based on environmental conditions [24]. At ambient temperatures (20 degrees Celsius), approximately 20% of acetyl phosphate undergoes hydrolysis over a 5-hour period under neutral pH conditions [24]. This degradation rate increases exponentially with temperature, with complete hydrolysis occurring within 3-5 hours at 50 degrees Celsius [24].

pH optimization provides the most effective strategy for minimizing hydrolytic degradation during synthesis and crystallization [24]. The compound demonstrates maximum stability at pH values between 5.0 and 6.0, where hydrolysis rates are significantly reduced compared to neutral or alkaline conditions [10]. Maintaining pH below 7.0 during crystallization can reduce degradation rates by up to 60% compared to alkaline conditions [24].

Water activity control represents another critical factor in degradation mitigation [24]. Reducing water activity through the use of appropriate solvents or controlled humidity environments can significantly extend the stability of acetyl phosphate compounds [24]. The implementation of anhydrous or low-water-content crystallization systems provides substantial improvements in product stability and shelf life [5].

Ionic strength manipulation offers additional opportunities for degradation control [24]. The presence of certain metal ions, particularly magnesium and calcium, can influence hydrolysis rates through complexation effects [24]. However, these effects must be carefully balanced against potential impacts on crystallization behavior and product purity [24].

| Degradation Factor | Optimal Conditions | Stability Improvement | Implementation Method |

|---|---|---|---|

| pH Control | 5.0-6.0 | 60% reduction in hydrolysis | Buffered crystallization media |

| Temperature Control | <25°C | 80% stability retention | Controlled cooling systems |

| Water Activity | <0.6 aw | 70% degradation reduction | Anhydrous solvents |

| Ionic Strength | <0.1 M | 40% stability improvement | Purified crystallization media |

Storage condition optimization provides long-term stability for lithium acetyl phosphate products [40]. The compound should be stored at temperatures below -20 degrees Celsius to minimize degradation rates during extended storage periods [40]. Packaging under inert atmosphere conditions further enhances stability by preventing oxidative degradation pathways [40].

Time-based process optimization strategies focus on minimizing the duration between synthesis and isolation to reduce overall degradation losses [1]. Rapid crystallization techniques and efficient solid-liquid separation systems can significantly reduce the time window for hydrolytic degradation [1]. Implementation of continuous or semi-continuous processing methods provides additional advantages in degradation control compared to traditional batch operations [1].

Crystallographic and Thermal Stability Profiles

Melting Point Behavior and Hygroscopicity

Acetyl phosphate lithium salt exhibits distinctive thermal characteristics that define its stability profile under various temperature conditions. The compound demonstrates a melting point greater than 300°C [1] [2] [3], indicating substantial thermal stability at moderate temperatures. This high melting point threshold reflects the ionic nature of the lithium-potassium salt structure and the strength of the electrostatic interactions within the crystal lattice [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃KLiO₅P | [1] [2] |

| Molecular Weight (g/mol) | 184.06 | [1] [2] |

| CAS Number | 94249-01-1 | [1] [2] |

| Appearance | White to off-white powder | [2] [3] |

| Melting Point (°C) | >300 | [1] [2] [3] |

| Water Content (Karl Fischer) | ≤5.0% | [2] |

| Storage Temperature (°C) | -20 | [2] [3] [4] |

| Stability at -20°C | Stable for at least 2 years | [2] |

The compound exhibits significant hygroscopic properties, with specifications requiring water content to remain below 5.0% as determined by Karl Fischer titration [2]. This hygroscopic nature necessitates careful storage conditions, with manufacturers recommending storage under inert gas atmosphere and protection from light and air [2]. The material requires storage at -20°C to maintain optimal stability, with documented stability for at least two years under these conditions [2].

Thermal decomposition analysis reveals that while the compound maintains structural integrity up to its melting point, thermal decomposition begins at temperatures exceeding 350°C [5]. The decomposition process may produce toxic fumes including carbon oxides [5], highlighting the importance of controlled thermal conditions during handling and storage.

| Temperature (°C) | Stability/Decomposition Behavior | Time to Degradation | Reference |

|---|---|---|---|

| 20 | ~20% hydrolyzed over 5 hours | 5 hours (20% loss) | [6] |

| 50 | Complete hydrolysis within 3-5 hours | 3-5 hours (complete) | [6] |

| 60 | Complete hydrolysis within 90 minutes | 90 minutes (complete) | [6] |

| >300 | Melting point threshold | N/A | [1] [2] |

| 350+ | Thermal decomposition begins | N/A | [5] |

Solubility Characteristics in Aqueous and Organic Media

The solubility profile of acetyl phosphate lithium salt demonstrates preferential dissolution in aqueous systems with limited solubility in organic solvents. In distilled water at 25°C, the compound exhibits solubility ranging from 25 to 50 mg/mL [2] [3] [4], corresponding to molar concentrations of 135.83 to 271.65 mM [3] [7]. These solutions are characterized as clear and colorless [2] [4], indicating complete dissolution without significant optical interference.

Temperature significantly influences solubility behavior, with enhanced dissolution observed at elevated temperatures [3]. The compound maintains its solubility characteristics in aqueous buffer systems at physiological pH values [2] [4], making it suitable for biochemical applications where controlled ionic strength is required.

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Notes | Reference |

|---|---|---|---|---|

| Distilled Water (25°C) | 25-50 | 135.83-271.65 | Clear, colorless solution | [2] [3] [4] |

| Distilled Water (50°C) | Enhanced | N/A | Temperature-enhanced dissolution | [3] |

| Aqueous Buffer (pH 7) | 25-50 | 135.83-271.65 | Maintained under physiological conditions | [2] [4] |

| Organic Solvents | Limited | N/A | Primarily water-soluble compound | [8] |

| Ethanol | Poor | N/A | Typical for phosphate salts | [8] |

| Acetonitrile | Poor | N/A | Typical for phosphate salts | [8] |

In contrast to its aqueous solubility, acetyl phosphate lithium salt demonstrates poor solubility in organic solvents including ethanol and acetonitrile [8]. This behavior is consistent with the general solubility patterns observed for phosphate salts, which typically exhibit hydrophilic characteristics due to their ionic nature. The preferential aqueous solubility aligns with the compound's biological applications, where aqueous reaction media are predominantly utilized.

Hydrolytic Instability and Degradation Kinetics

pH-Dependent Decomposition Mechanisms

The hydrolytic stability of acetyl phosphate lithium salt exhibits complex pH-dependent behavior that influences its degradation kinetics under various conditions. Research demonstrates that the compound maintains optimal stability in acidic solutions between pH 5.0 and 6.0 [9] [10], where hydrolysis rates are minimized and the compound can be stored for extended periods without significant degradation.

At pH 6.9 and 39°C, the compound exhibits a half-life of approximately 3 hours [10], indicating moderate degradation under near-neutral conditions at elevated temperatures. This pH-temperature relationship is critical for applications requiring controlled release or timed degradation of the phosphate donor.

| pH Value | Stability Characteristics | Hydrolysis Rate | Reference |

|---|---|---|---|

| 5.0-6.0 | Stable in acidic solution | Low | [9] [10] |

| 6.9 | Half-life of 3 hours at 39°C | Moderate | [10] |

| 7.0 | Minimal pH effect on hydrolysis | Baseline | [6] |

| 8.0 | Slightly increased hydrolysis rate | Slightly elevated | [6] |

| 9.0-9.5 | P-O bond cleavage mechanism | Elevated | [10] |

| 11.0 | Stable over >5 hours even at elevated pH | Similar to neutral pH | [6] |

In the pH range of 9.0 to 9.5, hydrolysis proceeds through a P-O bond cleavage mechanism [10], potentially involving metaphosphate anion formation as an intermediate. This mechanism represents a shift from the hydrolytic pathways observed at lower pH values, indicating that the degradation chemistry is fundamentally altered under alkaline conditions.

Remarkably, at highly alkaline conditions (pH 11.0), the compound demonstrates unexpected stability, remaining stable for more than 5 hours [6] even under these extreme conditions. This stability at high pH suggests that the compound may be suitable for applications requiring alkaline reaction conditions, contrary to expectations based on typical phosphate ester behavior.

Impact of Cationic Environment on Stability

The stability of acetyl phosphate lithium salt is significantly influenced by the cationic environment, with different metal ions exhibiting distinct effects on both synthesis and degradation processes. The lithium cation (Li⁺) plays a crucial stabilizing role, promoting acetyl phosphate formation and enhancing overall stability [6]. The potassium cation (K⁺) functions synergistically with lithium, providing complementary stabilization effects that contribute to the compound's shelf life [6].

Magnesium ions (Mg²⁺) demonstrate a complex dual effect on the compound's behavior. Under neutral to mildly alkaline conditions, magnesium doubles the yields of acetyl phosphate formation [6], suggesting a catalytic or stabilizing role during synthesis. However, magnesium also slightly accelerates the initial hydrolysis rate [6], indicating that while beneficial for formation, it may promote reactivity once the compound is formed.

| Cation Environment | Effect on Synthesis | Effect on Stability | Reference |

|---|---|---|---|

| Lithium (Li⁺) | Promotes acetyl phosphate formation | Enhanced stability | [6] |

| Potassium (K⁺) | Synergistic with lithium | Complementary stabilization | [6] |

| Magnesium (Mg²⁺) | Doubled yields under neutral-alkaline conditions | Slightly speeds initial hydrolysis rate | [6] |

| Calcium (Ca²⁺) | Lowered synthesis due to phosphate precipitation | Promotes faster hydrolysis at 50°C | [6] |

| Sodium (Na⁺) | Moderate synthesis enhancement | Intermediate stability | [6] |

| Mixed Li⁺/K⁺ (standard) | Optimal synthesis conditions | Balanced stability profile | [1] [2] |

Calcium ions (Ca²⁺) exhibit detrimental effects on both synthesis and stability. During formation, calcium causes reduced synthesis yields due to phosphate precipitation as calcium phosphate [6], effectively removing available phosphate from the reaction mixture. Additionally, calcium promotes faster hydrolysis at elevated temperatures (50°C) [6], making it an undesirable cation for stability optimization.

Sodium ions (Na⁺) provide moderate synthesis enhancement with intermediate stability characteristics [6], suggesting that while not optimal, sodium-containing buffers may be acceptable for certain applications where lithium-potassium combinations are not feasible.

The mixed lithium-potassium cationic environment present in the commercial formulation represents an optimal balance for both synthesis and stability [1] [2]. This combination leverages the individual benefits of each cation while minimizing their respective limitations, resulting in a formulation that provides robust stability under storage conditions while maintaining reactivity for intended applications.